molecular formula C10H19N3O5 B3250847 Lys-Asp CAS No. 20556-18-7

Lys-Asp

Cat. No.: B3250847
CAS No.: 20556-18-7
M. Wt: 261.28 g/mol
InChI Key: CIOWSLJGLSUOME-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Lys-Asp involves the aspartate-family pathway, which leads to the production of four key essential amino acids: Lys, Met, Thr, and Ile . Lysine and methionine are the most limiting amino acids in cereals and legumes crops, respectively . The metabolic pathways of these four essential amino acids and their interactions with regulatory networks have been well characterized .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H19N3O5, with an average mass of 261.275 Da and a monoisotopic mass of 261.132477 Da . It has two defined stereocentres .


Chemical Reactions Analysis

A study has shown that an isopeptide bond can form spontaneously between the side chains of Lys and Asp . This bond formation is autocatalytic and has been observed in certain bacterial cell-surface proteins .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 541.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It has a molar refractivity of 62.1±0.3 cm3, and a molar volume of 196.9±3.0 cm3 . It also has a polar surface area of 156 Å2 and a polarizability of 24.6±0.5 10-24 cm3 .

Scientific Research Applications

Nutritional Importance in Plant Foods and Feeds

  • The Asp family pathway, which includes Lys, is crucial for synthesizing essential amino acids like Lys, Thr, Met, and Ile. These amino acids are not naturally synthesized by humans and monogastric livestock and must be supplemented in their diets. Lys is especially important due to its limited availability in cereal grains, a major source of plant foods and feeds. Metabolic engineering can increase Lys levels in seeds, though it may impact seed germination and energy-related metabolites in plants (Galili, 2011).

Aza-Peptide Michael Acceptors for Inhibiting Clan CD Cysteine Proteases

  • Aza-peptide Michael acceptors, including aza-Asp derivatives, have shown effectiveness as inhibitors for clan CD cysteine proteases. Aza-Asp derivatives specifically target caspases, while aza-Lys derivatives effectively inhibit other enzymes like gingipain K and clostripain. These inhibitors exhibit high specificity and potency, with minimal cross-reactivity with other proteases (Doğan Ekici et al., 2004).

Role in Plant Immunity and Stress Response

  • Asp-derived amino acids, including Lys, play a significant role in plant immunity. Mutations in genes related to Asp-derived amino acid biosynthesis can greatly affect plant resistance to various pathogens. For instance, Lys catabolism produces pipecolic acid, an important immune signal that amplifies plant defense responses and regulates systemic acquired resistance (Zeier, 2013).

Enhancing Protein Sequence Coverage in Proteomic Studies

  • In proteomics, using multiple enzyme digests, including Lys-C and Asp-N, can increase protein sequence coverage. This approach is beneficial for analyzing complex samples like plasma, as it allows for the detection of overlapping but distinct sets of proteins and improves the certainty of protein identification (Choudhary et al., 2003).

Development of Polyplex Systems for Gene Delivery

  • The development of polyplex systems for gene delivery has utilized Lys as a DNA anchoring moiety in the amino acid sequence of poly(ethylene glycol)-b-cationic poly(N-substituted asparagine). This approach has led to polyplexes with improved stability and high transfection efficacy, indicating the potential of Lys-Asp sequences in gene therapy applications (Miyata et al., 2007).

Future Directions

The discovery of the spontaneous formation of isopeptide bonds between Lys and Asp in certain bacterial cell-surface proteins suggests potential future directions for research . Further studies could focus on the implications of this bond formation in protein stability and function .

Mechanism of Action

Target of Action

H-Lys-Asp-OH, also known as Lys-Asp, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Mode of Action

It is known that peptides can interact with a variety of targets, including enzymes, receptors, and other proteins, to modulate their function .

Biochemical Pathways

Lysine (Lys) residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization . Aspartic acid (Asp), on the other hand, is involved in peptide hydrolysis, a process that has been implicated in a wide range of biological, biotechnological, and industrial applications . Therefore, the this compound peptide could potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that peptide half-life in plasma generally correlates with the n-termini residue . Peptides with N-termini residues of Met, Ser, Ala, Thr, Val, or Gly typically have longer half-lives, whereas Phe, Leu, Asp, Lys, or Arg at N-termini tend to yield shorter half-lives . This suggests that the bioavailability of this compound could be influenced by these factors.

Result of Action

Given the roles of lys and asp in protein modifications and peptide hydrolysis, it is plausible that this compound could influence these processes, potentially leading to changes in protein function, cellular signaling, and other biological processes .

Biochemical Analysis

Biochemical Properties

Lys-Asp plays a significant role in biochemical reactions, particularly in protein interactions and functional analyses. It is involved in peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound interacts with various enzymes and proteins, including those involved in post-translational modifications. For instance, lysine residues in proteins undergo a wide range of reversible post-translational modifications, which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization . These interactions highlight the importance of this compound in modulating protein functions and cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reversible post-translational modifications of lysine residues, such as acetylation and methylation, play crucial roles in gene regulation and protein turnover . These modifications can affect enzyme activities, chromatin structure, and protein-protein interactions, thereby influencing cellular functions. Additionally, this compound’s involvement in peptide screening suggests its potential role in identifying and analyzing active peptides that interact with specific proteins and modulate cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can be found through peptide screening, which pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, and epitope screening. The binding interactions of this compound with enzymes and proteins can modulate their activities and functions, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that peptide stapling techniques, such as hydrocarbon stapling, can enhance the stability and biological activity of peptides like this compound . These techniques can help maintain the peptide’s conformation and prevent degradation, thereby prolonging its effects on cellular functions. Additionally, the stability and degradation of this compound can influence its long-term impact on cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies on lysine-containing peptides have demonstrated that varying dosages can influence protein metabolism, immune responses, and other physiological processes . For instance, low crude protein diets with crystalline amino acids supplementation have been shown to improve lysine utilization efficiency and reduce protein turnover in lactating sows . These findings suggest that the dosage of this compound can significantly impact its physiological effects, including potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid biosynthesis and protein metabolism. The aspartate-family pathway, which includes lysine, methionine, threonine, and isoleucine, plays a crucial role in amino acid metabolism . This compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Additionally, the interactions of this compound with enzymes and cofactors in these pathways can modulate its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Peptide screening techniques can help identify the transporters and binding proteins that interact with this compound, influencing its localization and accumulation within cells . These interactions can affect the peptide’s distribution and its ability to reach specific cellular compartments or tissues, thereby modulating its biological activity.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The peptide can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, lysine residues in proteins can undergo modifications that regulate their localization and interactions with other biomolecules

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOWSLJGLSUOME-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-18-7
Record name Lysylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Lys-Asp?

A1: The molecular formula of this compound is C6H12N2O5, and its molecular weight is 192.17 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided research papers don't delve into detailed spectroscopic characterization of this compound itself, [] mentions the use of nuclear magnetic resonance (NMR) spectroscopy to study the conformations of cyclic dipeptides including H-Lys-Asp-OH. This technique helps determine the three-dimensional structure and dynamics of molecules in solution. Additionally, circular dichroism (CD) spectroscopy was also employed to analyze the conformations of these cyclic dipeptides. []

Q3: How do structural modifications to this compound affect its biological activity?

A3: Research suggests that modifications to this compound, particularly the addition of hydrophobic hydrocarbon chains, can significantly influence its biological activity. For instance, derivatives like Lys(Z)-Asp(OC4H9)-OC4H9 (6e) and C15H31CO-Lys(Z)-Asp (4c) exhibited notable lipolytic activity in rat fat cells. [] The presence of these hydrophobic chains appears to enhance the interaction with biological membranes, influencing the peptide's ability to induce lipolysis. []

Q4: What is the significance of charge groups in this compound derivatives for their lipolytic activity?

A4: Charge groups within this compound derivatives seem crucial for their lipolytic action. [] While the exact mechanism remains unclear, it is suggested that these charged groups might interact with specific receptors or signaling molecules involved in the lipolysis pathway.

Q5: Can you elaborate on the role of this compound sequences in growth-hormone-mediated lipolysis?

A5: Research has shown that this compound can both induce lipolysis and inhibit growth-hormone-mediated lipolysis, albeit with weak potency. [] Certain derivatives, like C15H31CO-Lys-Asp(OMe)-OMe (3c), demonstrated strong inhibitory effects on growth-hormone-mediated lipolysis without exhibiting any lipolytic activity themselves. [] This suggests a potential interaction with growth hormone receptors or downstream signaling pathways, ultimately modulating the lipolytic response.

Q6: How do cyclic analogues of peptides containing the this compound sequence compare to their linear counterparts in terms of potency and selectivity for melanocortin receptors?

A6: Introducing conformational constraints through cyclization can significantly impact the activity and selectivity of peptides at melanocortin receptors. Notably, the cyclic alpha-MSH analogue Ac-c[Cys-Glu-His-D-Phe-Arg-Trp-D-Cys]-Pro-Pro-Lys-Asp-NH(2) (compound 5) exhibited high selectivity for the human MC5R receptor, showcasing a 560-fold higher selectivity compared to the MC3R and 1000-fold higher than the MC4R. [] Such enhanced selectivity arising from cyclization highlights the importance of conformational flexibility in receptor binding and activation.

Q7: What are the known biological activities of this compound and its derivatives?

A7: this compound and its derivatives have demonstrated a range of biological activities, primarily focusing on:

  • Lipolysis: As mentioned earlier, this compound and specific derivatives can induce lipolysis or modulate growth-hormone-mediated lipolysis in fat cells. [] This has implications for potential therapeutic applications in metabolic disorders.
  • Immunomodulation: Studies have explored the immunomodulatory effects of oligopeptides containing the this compound sequence, particularly in the context of thymopoietin fragments. These peptides have shown potential in influencing T-cell function and immune responses. [, , , ]

Q8: What are the potential applications of this compound-containing peptides in the treatment of diseases?

A8: While still in research phases, this compound-containing peptides show promise in addressing various conditions:

  • Metabolic Disorders: The lipolytic activity of certain this compound derivatives could be leveraged for treating obesity and related metabolic disorders by promoting the breakdown of stored fats. []
  • Immunodeficiencies: Oligopeptides like TP-3 (Arg-Lys-Asp) have shown potential in reducing the immunosuppressive effects of certain drugs and enhancing T cell activity, suggesting potential applications in treating immunodeficiency disorders. []
  • Cancer: The immunomodulatory effects of this compound-containing peptides, particularly their influence on T-cell function, hold potential for development as immunotherapeutic agents for cancer treatment. [, , ]

Q9: What is the significance of the this compound sequence in thymopoietin, and how do its fragments, like TP-3 and TP-5, exert their immunomodulatory effects?

A9: The this compound sequence is found within the active site of thymopoietin, a hormone playing a vital role in T cell differentiation and function. [, ] Fragments like TP-3 (Arg-Lys-Asp) and TP-5 (Arg-Lys-Asp-Val-Tyr), encompassing this sequence, have been shown to exhibit immunomodulatory activity, potentially by mimicking the effects of thymopoietin. [, , , ] Although the exact mechanisms remain under investigation, they are believed to interact with specific receptors on T cells, influencing their maturation, proliferation, and cytokine production. [, ]

Q10: What is known about the stability of this compound and its impact on potential therapeutic applications?

A10: While specific data on the stability of this compound itself are limited in the provided research, one study using tritiated thymopoietin32-36 (TP5) demonstrated rapid degradation of the pentapeptide in human plasma, with an approximate half-life of 30 seconds. [] This rapid degradation highlights the need for strategies to enhance the stability of this compound-containing peptides for therapeutic applications. This could involve modifications to the peptide backbone, encapsulation within delivery systems, or alternative administration routes to bypass systemic degradation.

Q11: Have computational methods been employed in the study of this compound and its derivatives?

A11: Yes, computational studies have played a role in understanding the structure and interactions of molecules containing the this compound sequence. [, , ] Molecular modeling techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the conformational behavior of transmembrane domains in viral envelope glycoproteins containing this compound motifs. [] These simulations provide valuable insights into how these proteins interact within a lipid bilayer environment, potentially influencing viral fusion mechanisms.

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